4-Chloro-2-cyclopropoxyaniline
Overview
Description
Scientific Research Applications
Synthetic Applications and Methodologies
4-Chloro-2-cyclopropoxyaniline is a chemical compound that serves as a versatile intermediate in organic synthesis. A novel application in this domain includes the development of highly efficient synthetic routes for creating complex molecular structures. For instance, TMSCl-mediated cyclization of 2-propynolphenols/anilines has been utilized to produce 4-chloro-2H-chromenes and 1,2-dihydroquinolines in good to efficient yields. This methodology highlights the role of TMSCl not only as a promoter but also as a chloro source, demonstrating the compound's utility in facilitating diverse functional group transformations under mild conditions. Such advancements underscore the compound's significant contribution to synthetic organic chemistry, enabling the scalable production of important heterocyclic compounds (Xian‐Rong Song et al., 2016).
Environmental and Biodegradation Studies
Investigations into the environmental impact and biodegradation pathways of chloroaniline derivatives, including compounds structurally related to 4-chloro-2-cyclopropoxyaniline, have provided valuable insights into the remediation of nitroaromatic pollutants. Studies on the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains reveal the potential of using specific bacteria for environmental cleanup. These findings are crucial for understanding how such compounds interact with and are processed by microbial communities, offering strategies for mitigating the environmental footprint of nitroaromatic compounds (H. D. Duc, 2019).
Advanced Oxidation Processes for Water Treatment
The role of 4-chloro-2-cyclopropoxyaniline derivatives in water treatment has been explored through the study of advanced oxidation processes. Research on the chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants, such as 4-chlorophenol, demonstrates the compound's potential in environmental remediation. This process, effective across a broad pH range, highlights the utility of 4-chloro-2-cyclopropoxyaniline derivatives in enhancing the degradation of recalcitrant organic compounds in water, offering a promising approach for treating contaminated water sources (A. D. Bokare & W. Choi, 2010).
Safety And Hazards
While specific safety and hazard information for 4-Chloro-2-cyclopropoxyaniline is not available, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas .
properties
IUPAC Name |
4-chloro-2-cyclopropyloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMAFBNEUWGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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